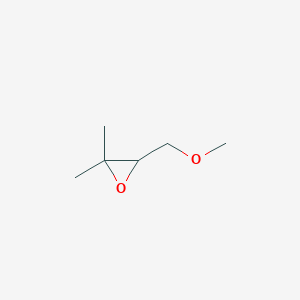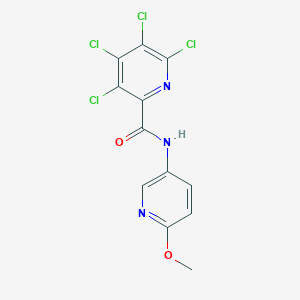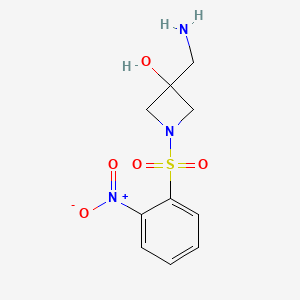
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protein Kinase Inhibitors
Isoquinoline sulfonamides, a class to which N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide belongs, have been studied for their inhibitory effects on protein kinases. This research has implications for understanding and potentially modulating lymphocyte function and cellular proliferation (Juszczak & Russell, 1989).
Synthesis of Aza-Heterocycles
This compound and its derivatives have been used in synthetic chemistry, particularly in the synthesis of aza-heterocycles, which are key structures in many pharmaceutical compounds. Research in this area includes methods like tandem Pummerer/Mannich cyclization cascades (Padwa et al., 2002).
Heterocyclic Compound Synthesis
Further investigations into the synthesis of heterocyclic compounds involve derivatives of this compound, particularly in the context of exploring their potential pharmacological activities. This includes the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives (Zaki, Radwan, & El-Dean, 2017).
Role in Cellular Oxidative Metabolism
Isoquinoline sulfonamides have been studied for their role in modulating cellular oxidative metabolism. This includes the study of their effects on human polymorphonuclear leukocytes and the potential implications for understanding various cellular processes (Gerard et al., 1986).
Vasodilatory Action
This class of compounds has been researched for its vasodilatory properties, which have implications for cardiovascular drug development. These studies explore the relationship between the chemical structure of these compounds and their biological activity (Morikawa, Sone, & Asano, 1989).
Antimicrobial Activity
Compounds in this category have been evaluated for their antimicrobial and antifungal activities, which is significant for the development of new pharmaceutical agents. This includes studies on novel functionalized N-sulfonates with potential biological activity (Fadda, El-Mekawy, & AbdelAal, 2016).
Role in C-H Activation/Annulation
N-Sulfonylcarboxamides, similar to the compound , have been utilized in chemical reactions involving C-H activation and annulation, contributing to advancements in synthetic chemistry (Petrova, Rasina, & Jirgensons, 2017).
Potential Anticonvulsant Agents
Research has been conducted on isoquinoline sulfonamides as potential anticonvulsant agents, indicating their possible use in treating neurological disorders like epilepsy (Bruno et al., 2016).
Binding to Phenylethanolamine N-Methyltransferase
These compounds have been investigated for their binding to phenylethanolamine N-methyltransferase, an enzyme of interest in various biochemical pathways (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006).
Anti-inflammatory and Analgesic Activity
Some derivatives have shown strong anti-inflammatory and analgesic activities, indicating their potential in developing new therapeutic agents for treating inflammation and pain (Kubo, Itŏ, Isomura, Sozu, Homma, & Murakami, 1979).
Propriétés
IUPAC Name |
5-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-12(2)11-20-16-7-6-15(10-14(16)5-8-17(20)21)19-25(22,23)18-9-4-13(3)24-18/h4,6-7,9-10,12,19H,5,8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYUZFSMIMOCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2534093.png)


![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2534096.png)

![N-(3-acetylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2534099.png)

![3H-spiro[1,3-benzothiazole-2,4'-oxane]](/img/structure/B2534104.png)
![(Z)-ethyl 1-benzyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2534105.png)

![N-(4-fluorobenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2534112.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2534113.png)
